molecular formula C10H7F2NO2 B2466192 3,5-Difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid CAS No. 1340228-34-3

3,5-Difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid

Cat. No.: B2466192
CAS No.: 1340228-34-3
M. Wt: 211.168
InChI Key: BSHPQNPRJKROBP-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid is a chemical compound with the CAS Number: 1340228-34-3 . It has a molecular weight of 211.17 . The IUPAC name for this compound is 3,5-difluoro-4-(2-propynylamino)benzoic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7F2NO2/c1-2-3-13-9-7(11)4-6(10(14)15)5-8(9)12/h1,4-5,13H,3H2,(H,14,15) . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 211.16 . It is a powder that is typically stored at room temperature .

Scientific Research Applications

  • Development of Novel Fluorescence Probes : A study by Setsukinai et al. (2003) in "The Journal of Biological Chemistry" developed novel fluorescence probes, including derivatives of benzoic acid, to detect reactive oxygen species. These probes could differentiate between various species like hydroxyl radicals and peroxidase intermediates, proving useful in biological and chemical applications (Setsukinai et al., 2003).

  • Biosynthesis of Natural Products : Research by Kang, Shen, and Bai (2012) in "Natural Product Reports" covered the biosynthesis of 3-Amino-5-hydroxy benzoic acid (3,5-AHBA), a precursor for various natural products. This study provided insights into the molecular genetics, chemical, and biochemical perspectives of AHBA-derived products (Kang, Shen, & Bai, 2012).

  • Synthesis of Carbon-11-Labeled CK1 Inhibitors : A study by Gao, Wang, and Zheng (2018) in "Bioorganic & Medicinal Chemistry Letters" synthesized carbon-11-labeled casein kinase 1 (CK1) inhibitors. This research involved synthesizing compounds from benzoic acids, highlighting their potential in imaging for Alzheimer's disease (Gao, Wang, & Zheng, 2018).

  • Synthesis of Mono- and Difluoronaphthoic Acids : Tagat et al. (2002) in "The Journal of Organic Chemistry" described the synthesis of various mono- and difluoronaphthoic acids, showcasing the utility of aryl carboxamides, similar in structure to benzoic acids, in biologically active compounds (Tagat et al., 2002).

  • Study on Lanthanide-Based Coordination Polymers : Sivakumar, Reddy, Cowley, and Butorac (2011) in "Inorganic Chemistry" studied the synthesis and photophysical properties of lanthanide-based coordination polymers using aromatic carboxylic acids. This research contributes to understanding the application of such compounds in materials science (Sivakumar et al., 2011).

Safety and Hazards

The safety information for 3,5-Difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Properties

IUPAC Name

3,5-difluoro-4-(prop-2-ynylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c1-2-3-13-9-7(11)4-6(10(14)15)5-8(9)12/h1,4-5,13H,3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHPQNPRJKROBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=C(C=C(C=C1F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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